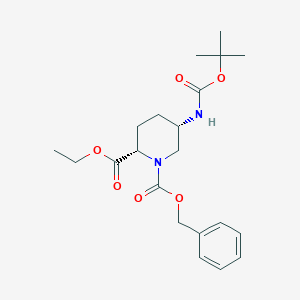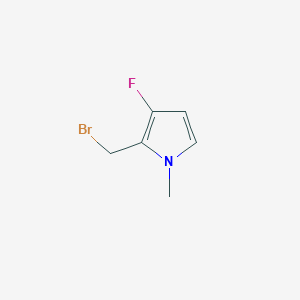
2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with bromomethyl and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-fluoro-1-methyl-1H-pyrrole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a pipeline reactor under controlled temperature and illumination . This method ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The fluoro group can direct electrophilic substitution reactions to specific positions on the pyrrole ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrrole oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid under acidic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrroles.
Electrophilic Aromatic Substitution: Formation of brominated or nitrated pyrroles.
Oxidation: Formation of pyrrole oxides.
Reduction: Formation of dehalogenated pyrroles.
Scientific Research Applications
2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Employed in the design of molecular probes for studying biological processes.
Industrial Chemistry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole is unique due to the presence of both bromomethyl and fluoro substituents on the pyrrole ring. This combination imparts distinct reactivity and properties compared to other similar compounds. The fluoro group enhances the compound’s stability and electron-withdrawing effects, while the bromomethyl group provides a reactive site for further functionalization.
Properties
Molecular Formula |
C6H7BrFN |
|---|---|
Molecular Weight |
192.03 g/mol |
IUPAC Name |
2-(bromomethyl)-3-fluoro-1-methylpyrrole |
InChI |
InChI=1S/C6H7BrFN/c1-9-3-2-5(8)6(9)4-7/h2-3H,4H2,1H3 |
InChI Key |
DXPGPWZWAFGRNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (S)-2-amino-3-(4'-cyano-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13337058.png)
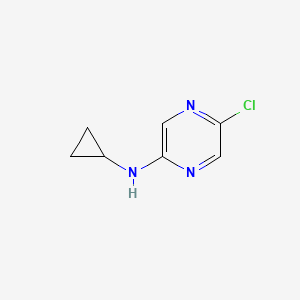
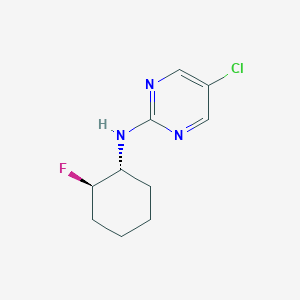
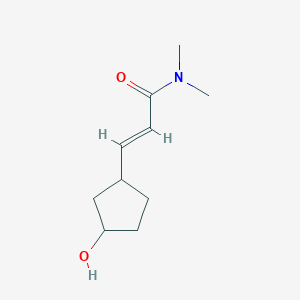
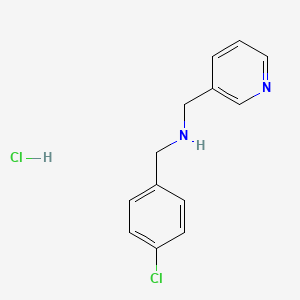
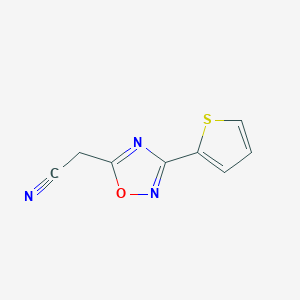
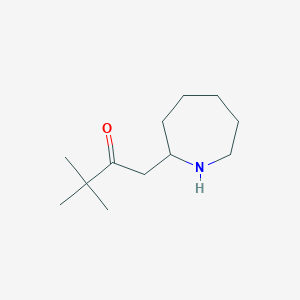
![(S)-(7-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine](/img/structure/B13337112.png)
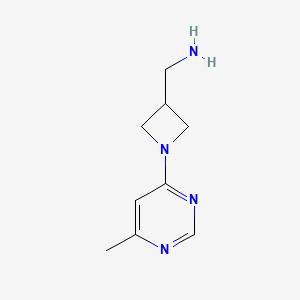
![(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid](/img/structure/B13337150.png)
![2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B13337151.png)
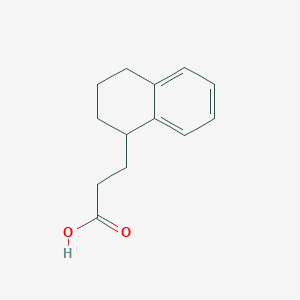
![(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13337164.png)
